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molecular formula C12H25NO B8779284 n-Undecylformamide CAS No. 59734-17-7

n-Undecylformamide

Cat. No. B8779284
M. Wt: 199.33 g/mol
InChI Key: SIMTXFOEYKYLRD-UHFFFAOYSA-N
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Patent
US06929685B2

Procedure details

N-formyl-1-aminoundec-10-ene (467 mg) was dissolved in ethanol (2 ml). Pd/C (46 mg) was added and the mixture submitted to hydrogenation at atmospheric pressure during 10 h. The reaction mixture was filtered through a short column of celite and the solvent evaporated under vacuo. This yielded N-formyl-1-aminoundecane (468 mg, yield: 100%) as a white solid
Name
N-formyl-1-aminoundec-10-ene
Quantity
467 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
46 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([NH:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH:13]=[CH2:14])=[O:2]>C(O)C.[Pd]>[CH:1]([NH:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14])=[O:2]

Inputs

Step One
Name
N-formyl-1-aminoundec-10-ene
Quantity
467 mg
Type
reactant
Smiles
C(=O)NCCCCCCCCCC=C
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
46 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a short column of celite
CUSTOM
Type
CUSTOM
Details
the solvent evaporated under vacuo

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
C(=O)NCCCCCCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 468 mg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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